molecular formula C13H26O3 B12528985 Carbonic acid, bis(2-ethylbutyl) ester CAS No. 819792-11-5

Carbonic acid, bis(2-ethylbutyl) ester

Cat. No.: B12528985
CAS No.: 819792-11-5
M. Wt: 230.34 g/mol
InChI Key: JTMPOYHOKNOLNQ-UHFFFAOYSA-N
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Description

Carbonic acid, bis(2-ethylbutyl) ester: is an organic compound belonging to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ are organic substituents . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonic acid, bis(2-ethylbutyl) ester can be synthesized through the reaction of carbonic acid with 2-ethylbutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate esterification. The general reaction is as follows:

H2CO3+2C6H14OC14H28O3+H2O\text{H}_2\text{CO}_3 + 2 \text{C}_6\text{H}_{14}\text{O} \rightarrow \text{C}_{14}\text{H}_{28}\text{O}_3 + \text{H}_2\text{O} H2​CO3​+2C6​H14​O→C14​H28​O3​+H2​O

Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the use of phosgene or carbon monoxide with an oxidizer. The reaction of an alcohol with phosgene is a common method:

COCl2+2C6H14OC14H28O3+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_{14}\text{O} \rightarrow \text{C}_{14}\text{H}_{28}\text{O}_3 + 2 \text{HCl} COCl2​+2C6​H14​O→C14​H28​O3​+2HCl

Alternatively, oxidative carbonylation can be used, where carbon monoxide reacts with the alcohol in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Carbonic acid, bis(2-ethylbutyl) ester can undergo hydrolysis to form carbonic acid and 2-ethylbutanol. This reaction is typically catalyzed by acids or bases.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Carbonic acid and 2-ethylbutanol.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Carbonic acid, bis(2-ethylbutyl) ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates.

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and intermediate in the production of other chemicals. Its stability and low reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of carbonic acid, bis(2-ethylbutyl) ester involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Carbonic acid, bis(2-ethylbutyl) ester is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other carbonate esters may not be as effective .

Properties

CAS No.

819792-11-5

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

bis(2-ethylbutyl) carbonate

InChI

InChI=1S/C13H26O3/c1-5-11(6-2)9-15-13(14)16-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3

InChI Key

JTMPOYHOKNOLNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)OCC(CC)CC

Origin of Product

United States

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